8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spiro compound characterized by its unique structural framework, which includes a trifluoroethyl group. Spiro compounds are known for their rigid and three-dimensional structures, making them valuable in various fields of research and industry.
Mechanism of Action
Target of Action
The primary target of 8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component of the necroptosis signaling pathway, which is a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
This compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the compound forms T-shaped π–π interactions with His136, a residue located at the bottom of a deep hydrophobic pocket in RIPK1 . This interaction inhibits the activity of RIPK1, thereby modulating the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which involves RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . By inhibiting RIPK1, the compound can modulate this pathway and potentially influence various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Pharmacokinetics
The pharmacokinetic properties of 8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4The compound’s trifluoroethyl group may enhance its lipophilic properties, potentially improving its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
By inhibiting RIPK1, this compound can modulate the necroptosis signaling pathway . This modulation can potentially influence various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane can be achieved through several methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of commercially available reagents and catalysts, such as copper, suggests that scalable production is feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its activity as a receptor agonist or antagonist.
Industry: Utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A potent RIPK1 inhibitor.
1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives: Known for their activity as delta opioid receptor agonists.
Uniqueness
8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable scaffold for drug discovery and material science.
Properties
IUPAC Name |
8-(2,2,2-trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)7-13-3-1-8(2-4-13)14-5-6-15-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIHCKHQRCLHDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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